

# Chemical structure and properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Salifluor*

Cat. No.: *B1681398*

[Get Quote](#)

## An In-depth Technical Guide to 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, a broad-spectrum antimicrobial agent also known as **Salifluor**. This document details its mechanism of action as a protonophore, offers insights into its synthesis, and provides standardized protocols for its biological evaluation. The information is intended to support further research and development of this and related compounds in the field of antimicrobial drug discovery.

### Chemical Structure and Properties

5-n-octanoyl-3'-trifluoromethyl-salicylanilide (**Salifluor**) is a derivative of salicylanilide, characterized by an n-octanoyl group attached to the salicylic acid moiety and a trifluoromethyl group on the aniline ring.

Chemical Structure:

- IUPAC Name: 2-hydroxy-5-octanoyl-N-(3-(trifluoromethyl)phenyl)benzamide[1]

- Synonyms: **Salifluor**, 5-n-octanoyl-3'-trifluoromethylsalicylanilide[1][2]
- CAS Number: 78417-90-0[1][2]
- Molecular Formula: C<sub>22</sub>H<sub>24</sub>F<sub>3</sub>NO<sub>3</sub>[1][2]
- Molecular Weight: 407.43 g/mol [1][2]

#### Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide is presented in Table 1. The compound is noted to be highly hydrophobic.[1][3]

Property	Value	Source
Molecular Weight	407.43 g/mol	[1][2]
Molecular Formula	C <sub>22</sub> H <sub>24</sub> F <sub>3</sub> NO <sub>3</sub>	[1][2]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO. Highly hydrophobic.[1][3]	MedKoo, PubMed
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Table 1: Physicochemical Properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

## Mechanism of Action: Protonophore Activity

Salicylanilides, including 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, are known to function as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.[4] This action disrupts the proton motive force (PMF), which is essential for vital cellular processes in bacteria, such as ATP synthesis and active transport.[5] The dissipation of the proton gradient across the bacterial cell membrane leads to a collapse of the cell's energy-

transducing capacity, ultimately resulting in cell death.[4][5] The lipophilic nature of the salicylanilide scaffold allows it to readily insert into the lipid bilayer of the cell membrane. The weakly acidic phenolic hydroxyl group can be deprotonated in the relatively alkaline environment of the bacterial cytoplasm, pick up a proton at the more acidic exterior of the membrane, and then release it into the cytoplasm, effectively short-circuiting the natural proton gradient.

The proposed mechanism involves the salicylanilide molecule crossing the outer membrane and being expelled by efflux pumps.[5] However, in the presence of efflux pump inhibitors or when the outer membrane is compromised, the salicylanilide can effectively uncouple the electron transport chain, dissipate the PMF, increase oxygen consumption, and decrease ATP production.[5]

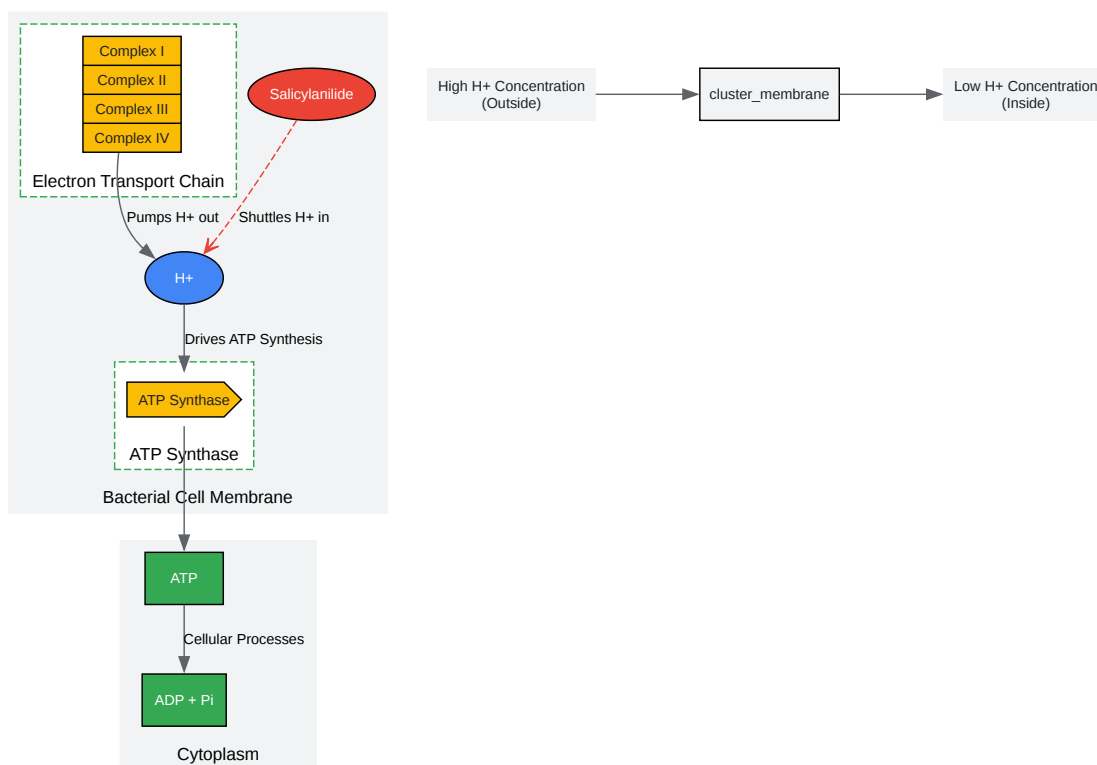


Figure 1: Proposed Signaling Pathway of Salicylanilide Action

[Click to download full resolution via product page](#)

Caption: Figure 1: Proposed Signaling Pathway of Salicylanilide Action.

## Experimental Protocols

### Synthesis of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

While a specific detailed protocol for the synthesis of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide is not readily available in the public domain, a general and plausible synthetic route can be inferred from the synthesis of other salicylanilides.<sup>[6][7][8]</sup> The synthesis would likely involve the amidation of a 5-n-octanoyl-salicylic acid derivative with 3-(trifluoromethyl)aniline.

#### Materials:

- 5-n-octanoylsalicylic acid
- 3-(Trifluoromethyl)aniline
- Phosphorus trichloride (PCl<sub>3</sub>) or other coupling agent (e.g., DCC)
- Anhydrous solvent (e.g., toluene, xylene, or chlorobenzene)<sup>[7]</sup>
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-n-octanoylsalicylic acid and a stoichiometric equivalent of 3-(trifluoromethyl)aniline in an anhydrous solvent.
- **Coupling Agent Addition:** Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (approximately 0.3-0.4 equivalents) of phosphorus trichloride dropwise with vigorous stirring.<sup>[7]</sup> The reaction is exothermic and should be controlled.

- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

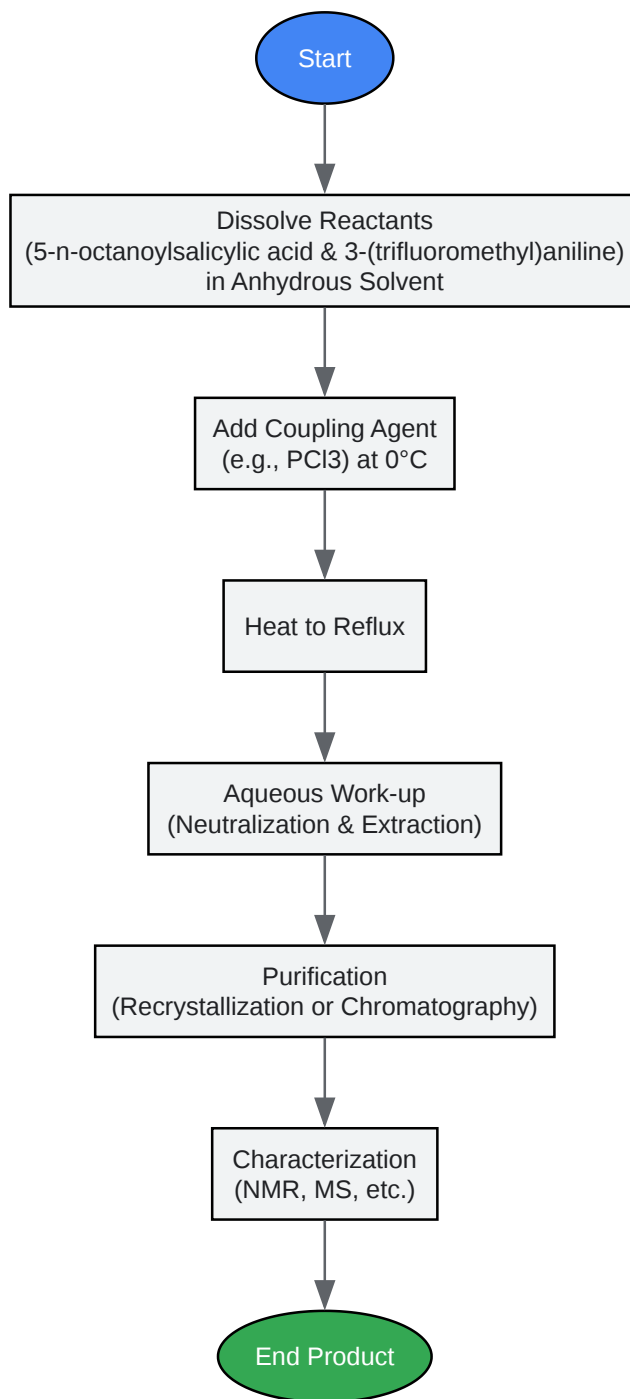


Figure 2: General Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Figure 2: General Workflow for Synthesis and Purification.

## Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide can be quantified by determining its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Materials:

- 5-n-octanoyl-3'-trifluoromethyl-salicylanilide
- Dimethyl sulfoxide (DMSO) for stock solution
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial strains of interest (e.g., *Streptococcus mutans*, *Staphylococcus aureus*)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

### Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
- **Serial Dilutions:** Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired final concentrations.
- **Inoculum Preparation:** Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[5\]](#)
- **Inoculation:** Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in medium without the compound) and negative controls (medium only).

- Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

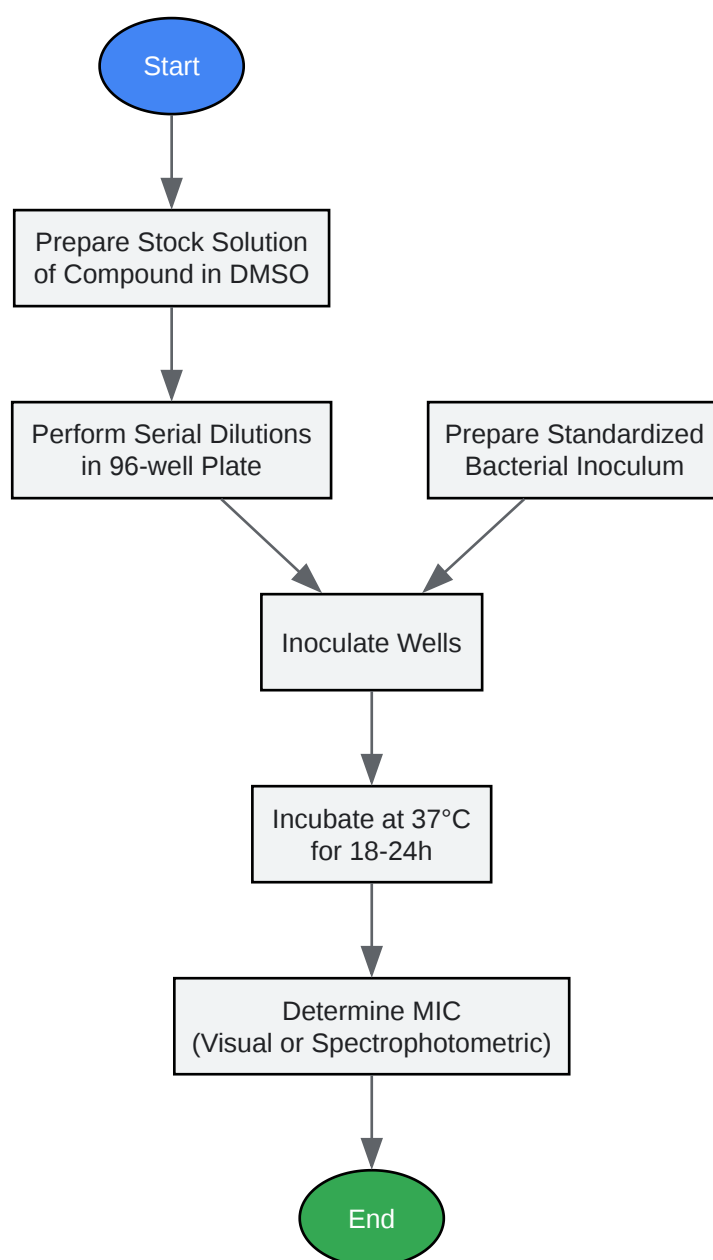


Figure 3: Workflow for MIC Determination

[Click to download full resolution via product page](#)

Caption: Figure 3: Workflow for MIC Determination.

## Biological Activity

5-n-octanoyl-3'-trifluoromethyl-salicylanilide has been identified as a broad-spectrum antimicrobial agent.[1][3] Its primary reported application is in the inhibition of dental plaque formation.[1][3][13] Clinical studies have demonstrated its efficacy in mouthrinses for retarding de novo plaque formation and the development of gingivitis.[13] Its antimicrobial activity is attributed to its function as a protonophore, which is a common mechanism for salicylanilide compounds.[4]

## Conclusion

5-n-octanoyl-3'-trifluoromethyl-salicylanilide is a promising antimicrobial agent with a well-understood mechanism of action. Its hydrophobicity presents challenges for formulation but also contributes to its membrane-disrupting activity. Further research into its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its antimicrobial spectrum and toxicological profile are warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the study of this and other related salicylanilide compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo studies on salifluor/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]

- 4. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibg.kit.edu [ibg.kit.edu]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 10. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681398#chemical-structure-and-properties-of-5-n-octanoyl-3-trifluoromethyl-salicylanilide]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)